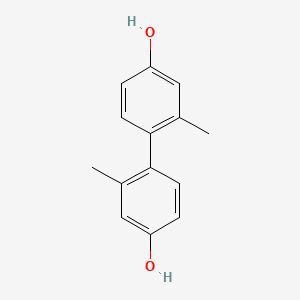

2,2'-Dimethyl-4,4'-biphenyldiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxy-2-methylphenyl)-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFQLBWTUKSJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399776 | |

| Record name | 2,2'-Dimethyl-4,4'-biphenyldiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59517-19-0 | |

| Record name | 2,2'-Dimethyl-4,4'-biphenyldiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Dimethyl-4,4'-biphenyldiol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,2'-Dimethyl-4,4'-biphenyldiol (CAS No. 59517-19-0), a key biphenol derivative. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the compound's physicochemical properties, outlines a robust synthesis protocol via oxidative coupling, provides a framework for its analytical characterization, and explores its significant applications as a versatile building block. Emphasis is placed on the rationale behind methodological choices, ensuring both scientific integrity and practical utility.

Introduction and Strategic Importance

This compound, a member of the substituted biphenol family, is a molecule of significant interest due to its structural features. The biphenyl core provides rigidity and a defined spatial orientation, while the hydroxyl groups offer reactive sites for further functionalization. The methyl groups at the ortho-positions (2,2') introduce steric hindrance that restricts rotation around the biphenyl C-C bond. This restricted rotation, known as atropisomerism, is a critical feature in the design of chiral ligands and catalysts, which are foundational tools in modern asymmetric synthesis—a cornerstone of drug development.[1]

The molecule serves as a valuable precursor in the synthesis of:

-

Chiral Ligands: For asymmetric catalysis, enabling the stereoselective synthesis of pharmaceutical intermediates.[2]

-

High-Performance Polymers: As a monomer, it can be incorporated into polymers like polyethers and polyesters to enhance thermal stability and confer specific mechanical properties.[3][4]

-

Biologically Active Molecules: The biphenol scaffold is present in various natural products and active pharmaceutical ingredients (APIs).[5]

This guide will elucidate the synthesis, characterization, and application of this compound, providing the necessary technical depth for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Properties

Accurate identification of this compound is paramount for its successful application. The following tables summarize its key physical properties and expected spectroscopic signatures.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 59517-19-0 | [6] |

| Molecular Formula | C₁₄H₁₄O₂ | |

| Molecular Weight | 214.26 g/mol | |

| Appearance | Pale-yellow to yellow-brown solid | |

| Purity | Typically ≥95% | |

| InChI Key | GTFQLBWTUKSJQG-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

| Technique | Expected Signature |

| ¹H NMR | Aromatic Protons (Ar-H): Multiple signals expected in the δ 6.8-7.5 ppm range. The protons ortho and meta to the hydroxyl and methyl groups will show distinct splitting patterns (doublets, doublets of doublets). Hydroxyl Protons (OH): A broad singlet, typically in the δ 4.5-5.5 ppm range, which is exchangeable with D₂O. Methyl Protons (CH₃): A sharp singlet around δ 2.0-2.3 ppm. |

| ¹³C NMR | Aromatic Carbons: Signals expected in the δ 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be the most downfield (δ ~150-155 ppm). The carbon attached to the other ring (C-C) will be around δ ~130-140 ppm. Methyl Carbon (CH₃): An upfield signal around δ 15-20 ppm. |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 214.26. Fragmentation patterns would likely involve loss of methyl groups or cleavage of the biphenyl bond. |

| IR Spectroscopy | O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region. C-O Stretch (Phenolic): A strong peak around 1200-1250 cm⁻¹. |

Synthesis and Purification Protocol

The most common and efficient method for synthesizing symmetrically substituted biphenols is through the oxidative coupling of the corresponding phenol precursor. In this case, this compound is synthesized from o-cresol (2-methylphenol).

Reaction Principle: Oxidative Coupling

Oxidative coupling is a reaction where two nucleophilic centers are joined with the help of an oxidant.[8] For phenols, this process is often catalyzed by transition metal complexes, such as those containing copper or iron.[9] The mechanism generally involves the one-electron oxidation of the phenol to a phenoxy radical. Two of these radicals then dimerize to form the C-C bond, followed by tautomerization to restore the aromaticity and yield the biphenol product.[9][10]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for phenolic coupling.[11]

Materials:

-

o-Cresol (≥99%)

-

Copper(I) chloride (CuCl)

-

Pyridine

-

Toluene

-

Methanol

-

Hydrochloric acid (HCl), 1M

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Oxygen (gas cylinder)

Procedure:

-

Catalyst Preparation: In a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser, add CuCl (0.5 g, 5.05 mmol) and pyridine (10 mL). Stir the mixture under a gentle stream of oxygen for 20-30 minutes until a homogenous dark green solution is formed.

-

Causality: The Cu(I)/pyridine complex is the active catalyst. Oxygen oxidizes Cu(I) to the active Cu(II) species which facilitates the oxidation of the phenol.

-

-

Reaction Setup: Add toluene (200 mL) to the flask. Begin vigorous stirring and heat the mixture to 60 °C.

-

Substrate Addition: Dissolve o-cresol (10.81 g, 100 mmol) in 50 mL of toluene. Add this solution dropwise to the reaction flask over 1 hour. Maintain a slow but steady flow of oxygen into the flask throughout the addition and reaction time.

-

Causality: Dropwise addition maintains a low concentration of the phenol, minimizing side reactions like polymer formation.

-

-

Reaction: After the addition is complete, continue stirring at 60 °C under the oxygen atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of 1M HCl. This will protonate the phenoxide and neutralize the pyridine.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. The organic layer (toluene) contains the product. Wash the organic layer sequentially with 2 x 100 mL of deionized water and 1 x 100 mL of brine.

-

Causality: The washes remove residual acid, copper salts, and pyridine hydrochloride.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification - Recrystallization: The resulting crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the crystals and wash with a small amount of cold methanol. Dry the purified product under vacuum.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and running NMR spectroscopy.

-

Applications in Drug Development and Materials Science

The utility of this compound stems from its role as a rigid, functionalizable scaffold.

Precursor for Chiral Ligands

The primary application in drug development is its use as a precursor to chiral ligands. Due to the steric hindrance from the 2,2'-methyl groups, functionalized derivatives of this biphenol can exhibit axial chirality. These chiral ligands are then coordinated to metal centers (e.g., Palladium, Rhodium, Ruthenium) to create catalysts for asymmetric reactions, such as hydrogenations, C-C bond formations (e.g., Suzuki coupling), and aminations.[2][12][13] The ability to synthesize a single enantiomer of a drug molecule is critical, as different enantiomers can have vastly different biological activities.[1]

Monomer for Advanced Polymers

In materials science, biphenols are used as monomers in step-growth polymerization.[4] this compound can be reacted with diacyl chlorides or activated dihalides to form polyesters or polyethers, respectively. The rigid biphenyl unit in the polymer backbone imparts high thermal stability (high glass transition temperature) and mechanical strength. These polymers find use in applications demanding high performance, such as electronics and aerospace components.[3][14]

Safety and Handling

As a research chemical, this compound requires careful handling. The following guidelines are based on safety data for similar biphenol compounds.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Health Hazards: The compound is expected to cause skin and serious eye irritation. May cause respiratory irritation if inhaled. Avoid breathing dust.

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. [Link]

-

Wikipedia. (n.d.). 4,4'-Biphenol. [Link]

-

American Chemical Society. (n.d.). The Journal of Organic Chemistry. [Link]

-

PubMed. (n.d.). Synthesis of chiral biphenol-based diphosphonite ligands and their application in palladium-catalyzed intermolecular asymmetric allylic amination reactions. [Link]

-

National Center for Biotechnology Information. (2022). Application of Microfluidics in Drug Development from Traditional Medicine. [Link]

-

Request PDF. (n.d.). Synthesis of poly(o‐cresol) by oxidative coupling polymerization of o‐cresol. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,4'-biphenol. [Link]

-

MDPI. (2023). Symmetry and Asymmetry in Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Oxidative coupling of phenols. [Link]

-

MDPI. (2022). Bisphenol A and Its Emergent Substitutes: State of the Art of the Impact of These Plasticizers on Oxidative Stress and Its Role in Vascular Dysfunction. [Link]

-

MDPI. (2021). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening. [Link]

-

ACS Publications. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. [Link]

-

National Center for Biotechnology Information. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

RSC Publishing. (2020). Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis. [Link]

-

King Scientific. (n.d.). This compound | 59517-19-0. [Link]

-

Frontiers. (n.d.). The role and application of bioinformatics techniques and tools in drug discovery. [Link]

-

University of California, Irvine. (2014). Chiral Ligand Design. [Link]

-

MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. [Link]

-

National Center for Biotechnology Information. (2020). Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols. [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. [Link]

-

Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [Link]

-

Wikipedia. (n.d.). Bisphenol A. [Link]

-

National Center for Biotechnology Information. (n.d.). Microfluidics for Drug Discovery and Development. [Link]

-

MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

-

ResearchGate. (n.d.). Oxidation of p-cresol catalyzed by neat and zeolite encapsulated cobalt salen complexes. [Link]

-

PDBe. (n.d.). 4-Biphenylol. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of chiral biphenol-based diphosphonite ligands and their application in palladium-catalyzed intermolecular asymmetric allylic amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00179A [pubs.rsc.org]

- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. King Scientific - this compound | 59517-19-0 | MFCD00155173 | AG00ECV2 [kingscientific.com]

- 7. 4,4'-Dimethyl-2,2'-bipyridyl(1134-35-6) 1H NMR spectrum [chemicalbook.com]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]

- 10. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

2,2'-Dimethyl-4,4'-biphenyldiol molecular weight and formula

An In-Depth Technical Guide to 2,2'-Dimethyl-4,4'-biphenyldiol: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic diol. The document details the core molecular and physicochemical properties of the compound, including its molecular weight and chemical formula. A representative synthetic protocol based on established cross-coupling methodologies is presented, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this guide explores the potential applications of this compound within research and drug development, particularly as a structural scaffold in medicinal chemistry and as a precursor for specialized ligands. The document concludes with essential safety, handling, and storage information derived from data on analogous chemical structures to ensure safe laboratory practice.

Core Molecular Profile

This compound is an organic compound characterized by a biphenyl backbone with hydroxyl groups at the 4 and 4' positions and methyl groups at the 2 and 2' positions. This specific substitution pattern imparts distinct steric and electronic properties compared to its isomers, such as 3,3'-dimethyl-4,4'-biphenyldiol[1] or the parent 4,4'-biphenol[2][3].

Chemical Identifiers

The fundamental identity of a chemical compound is established through a set of standardized nomenclature and registry numbers.

| Identifier | Value | Source |

| IUPAC Name | 4-(4-hydroxy-2-methylphenyl)-3-methylphenol | PubChem[4] |

| Molecular Formula | C₁₄H₁₄O₂ | PubChem[4] |

| CAS Number | 59517-19-0 | PubChem[4] |

| Canonical SMILES | CC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)C | PubChem[4] |

| InChI Key | GTFQLBWTUKSJQG-UHFFFAOYSA-N | PubChem[4] |

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in various chemical and biological systems. The data presented below are computationally derived and provide valuable insights for experimental design.

| Property | Value | Source |

| Molecular Weight | 214.26 g/mol | PubChem[4] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| XLogP3 | 3.6 | PubChem[4] |

Synthesis and Purification

The synthesis of asymmetrically substituted biphenyls like this compound is non-trivial. Direct oxidative coupling of the corresponding phenol would likely result in a mixture of isomers. Therefore, modern cross-coupling reactions, such as the Suzuki or Ullmann reactions, provide a more controlled and regioselective approach.

Mechanistic Considerations for Biphenyl Synthesis

The Suzuki coupling reaction is a robust and widely adopted method for constructing C-C bonds between aryl halides and aryl boronic acids. The choice of this method is based on its high tolerance for various functional groups, relatively mild reaction conditions, and the commercial availability of the necessary catalysts and precursors. The catalytic cycle, driven by a palladium complex, involves oxidative addition, transmetalation, and reductive elimination steps to selectively form the desired biphenyl linkage.

Representative Protocol: Suzuki Coupling Approach

This protocol describes a plausible, representative synthesis of this compound. Note: This is a generalized procedure and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6]

Reactants:

-

4-Bromo-3-methylphenol

-

(4-Hydroxy-2-methylphenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

Step-by-Step Methodology:

-

Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can deactivate the catalyst and hydrolyze the boronic acid.[7]

-

Reagent Charging: To a round-bottom flask, add 4-bromo-3-methylphenol (1.0 eq), (4-hydroxy-2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add this catalyst mixture to the main reaction flask. The phosphine ligand is essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.

-

Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture. Degas the solution by bubbling nitrogen through it for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[7]

-

Work-up & Extraction:

-

Cool the reaction mixture to room temperature.

-

Add deionized water and acidify the mixture to pH ~5-6 with 1M HCl to protonate the phenoxide ions.

-

Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and filter.[7]

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.[7]

Purification and Characterization Workflow

The following diagram illustrates a standard workflow for the isolation and verification of the final product.

Caption: Post-synthesis workflow for product isolation and identity confirmation.

Applications in a Research & Drug Development Context

While specific applications of this compound in marketed drugs are not prominent, its structural features make it a molecule of interest for medicinal chemists and material scientists.

Role as a Core Scaffold in Medicinal Chemistry

The biphenyl diol structure serves as a rigid, well-defined scaffold. In drug discovery, such scaffolds are used as starting points for building libraries of compounds to be tested for biological activity.[8] The two hydroxyl groups and the aromatic rings provide multiple points for chemical modification, allowing for the systematic exploration of the chemical space around the core structure. For instance, the hydroxyl groups can be etherified, esterified, or used as attachment points for linkers in the development of PROTACs or other targeted therapies.

The diagram below illustrates a hypothetical derivatization pathway for generating a compound library from the core scaffold.

Sources

- 1. [1,1'-Biphenyl]-4,4'-diol, 3,3'-dimethyl- | C14H14O2 | CID 69167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Biphenol | 92-88-6 [chemicalbook.com]

- 4. This compound | C14H14O2 | CID 4138100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. protocols.io [protocols.io]

- 8. Frontiers | The role and application of bioinformatics techniques and tools in drug discovery [frontiersin.org]

IUPAC name for 2,2'-Dimethyl-4,4'-biphenyldiol

An In-depth Technical Guide to 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol for Researchers and Drug Development Professionals

Executive Summary: 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol, a sterically hindered biphenolic compound, represents a molecule of significant interest at the intersection of materials science and medicinal chemistry. Its rigid, well-defined structure, conferred by the biphenyl backbone and ortho-methyl substitutions, provides unique properties for the development of high-performance polymers. Concurrently, the biphenol motif is a privileged scaffold in drug discovery, known to impart favorable pharmacological properties, including antioxidant, anti-inflammatory, and hormonal activities. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to drug development professionals.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in focus is known by several names, each with its specific context of use.

Systematic and Common Names

-

Preferred IUPAC Name: 4-(4-hydroxy-2-methylphenyl)-3-methylphenol

-

Systematic Name: 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol

-

Other Synonyms: 2,2'-Dimethyl-4,4'-biphenyldiol, 2,2'-dimethylbiphenyl-4,4'-diol

-

CAS Number: 59517-19-0

The IUPAC name precisely defines the connectivity of the atoms, treating one ring as a substituent of the other. However, the systematic name "2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol" is more commonly used in chemical literature and supplier catalogs as it clearly communicates the core biphenyl structure and the positions of the functional groups.

Chemical Structure

The structure consists of two phenol rings linked by a carbon-carbon single bond at the 1 and 1' positions. Each ring is substituted with a hydroxyl group at the 4-position (para to the biphenyl linkage) and a methyl group at the 2-position (ortho to the biphenyl linkage).

Caption: Chemical structure of 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.

The ortho-methyl groups sterically hinder rotation around the C1-C1' bond, forcing the phenyl rings into a non-planar (atropisomeric) conformation. This restricted geometry is a key determinant of its physical and chemical properties.

Physicochemical and Computed Properties

A comprehensive understanding of a molecule's properties is essential for designing experiments and predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | PubChem[1] |

| Molecular Weight | 214.26 g/mol | PubChem[1] |

| Physical Form | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

| XLogP3 | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

Expertise & Experience Insight: The XLogP3 value of 3.6 suggests moderate lipophilicity, indicating good potential for membrane permeability, a crucial factor in drug design. The presence of two hydrogen bond donors (the -OH groups) and two acceptors (the oxygen atoms) allows for specific interactions with biological targets like enzyme active sites or receptors. The low rotatable bond count (only the central biphenyl bond) signifies a rigid scaffold, which is often advantageous in drug development as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Synthesis and Mechanistic Insights

The construction of the biphenyl scaffold is a cornerstone of organic synthesis. For this compound, the most direct and industrially relevant approach is the oxidative coupling of the readily available precursor, 2-methylphenol (o-cresol).

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the central C1-C1' bond, leading back to two molecules of 2-methylphenol via an oxidative homocoupling reaction.

Caption: Retrosynthetic pathway for the target molecule.

Key Synthetic Strategy: Oxidative Coupling

The oxidative coupling of phenols proceeds via the formation of phenoxy radicals. The regioselectivity of the subsequent radical-radical coupling is dictated by the substitution pattern of the phenol.[2] For 2-methylphenol, the methyl group is at an ortho position and the hydroxyl group is a para-director. The coupling is expected to occur at the position para to the hydroxyl group, leading to the desired 4,4'-linkage.

Causality Behind Experimental Choices:

-

Catalyst: Transition metal catalysts, such as those based on copper(I) or iron(III), are highly effective at facilitating the formation of phenoxy radicals from phenols in the presence of an oxidant like oxygen or a peroxide.[3] They operate through a redox cycle, making them suitable for catalytic use.

-

Solvent: The choice of solvent must accommodate the starting material and the catalyst system. Solvents like toluene or dichloromethane are common.

-

Temperature: The reaction temperature is a critical parameter. It must be high enough to ensure a reasonable reaction rate but not so high as to promote undesirable side reactions or decomposition. Temperatures between 100-150°C are often optimal for these couplings.[4]

Representative Experimental Protocol: Oxidative Coupling of 2-Methylphenol

This protocol is a representative method based on established principles of phenol coupling.[2][4] It should be performed by trained personnel with appropriate safety precautions.

Workflow Diagram:

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, add 2-methylphenol (1.0 eq), copper(I) chloride (0.05 eq), and anhydrous toluene.

-

Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. Once refluxing, switch the gas inlet to a gentle stream of oxygen (O₂) bubbled through the solution.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), watching for the consumption of the starting material. The reaction is typically complete within 2-4 hours.[4]

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding 1M hydrochloric acid (HCl) and stir for 15 minutes. Transfer the mixture to a separatory funnel.

-

Extraction and Drying: Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the pure 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable molecule in both materials science and medicinal chemistry.

Monomer for High-Performance Polymers

As a rigid, diphenolic monomer, this compound is used in the synthesis of specialty polymers such as polyesters and polycarbonates.[5] The biphenyl unit imparts high thermal stability and mechanical strength, while the ortho-methyl groups can enhance solubility and modify the polymer's final properties. These polymers find applications in areas requiring high-temperature resistance and durability.[6]

The Biphenol Scaffold in Medicinal Chemistry

The biphenol motif is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds. Its key advantages include:

-

Structural Rigidity: The biphenyl core provides a well-defined three-dimensional structure for orienting pharmacophoric groups towards their biological targets.

-

Modulation of Physicochemical Properties: It can be functionalized to fine-tune properties like lipophilicity, polarity, and metabolic stability.

-

Bioactivity: Biphenols are known to possess a range of biological activities, most notably as antioxidants and modulators of nuclear hormone receptors.

Potential Applications in Drug Development

While direct clinical applications of this compound are not established, preclinical data and the activities of related compounds strongly suggest its potential in several therapeutic areas.

-

Hormone Receptor Modulation: A study by the Japanese National Institute of Health Sciences identified a compound with the CAS number 59517-19-0 as having estrogen receptor (ER) agonist activity.[7] This finding is highly significant, as ER modulators are critical in treating hormone-dependent cancers (e.g., breast cancer), osteoporosis, and menopausal symptoms. This molecule could serve as a lead compound for the development of novel Selective Estrogen Receptor Modulators (SERMs).

-

Antioxidant and Anti-inflammatory Agent: Phenolic compounds are classic radical scavengers. The hydroxyl groups can donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key process in cellular damage and inflammation. Related compounds like 2,2'-biphenol and 4,4'-biphenol have demonstrated potent antioxidant and anti-inflammatory activities, including the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[8] The steric hindrance from the ortho-methyl groups in this compound may influence the stability of the resulting phenoxy radical, potentially enhancing its antioxidant capacity compared to less substituted biphenols.[1]

Analytical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol.

| Technique | Expected Observations |

| ¹H NMR | - Ar-OH: A broad singlet around δ 4.5-5.5 ppm (position is solvent and concentration dependent).- Ar-H: Multiple signals (doublets, doublets of doublets) in the aromatic region (δ 6.5-7.5 ppm) due to the distinct electronic environments of the three protons on each ring.- Ar-CH₃: A sharp singlet around δ 2.0-2.3 ppm, integrating to 6 protons. |

| ¹³C NMR | - Approximately 7-8 distinct signals in the aromatic region (δ 110-160 ppm), including signals for the hydroxyl- and methyl-substituted carbons.- One signal in the aliphatic region (δ 15-20 ppm) for the two equivalent methyl carbons. |

| FT-IR (KBr) | - O-H Stretch: A broad, strong band from 3200-3500 cm⁻¹.- Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.- C=C Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.- C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 214. |

Safety, Handling, and Storage

As a phenolic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:[9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

All work should be conducted in a well-ventilated fume hood. Full personal protective equipment (PPE) is mandatory.

Caption: Safe handling workflow for phenolic compounds.

-

Engineering Controls: Use a chemical fume hood to prevent inhalation of dust or vapors. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant safety goggles or a face shield, nitrile gloves, and a flame-retardant lab coat.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Avoid generating dust.

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents. Protect from light.

Conclusion

2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol is a versatile chemical building block with established utility in materials science and significant, underexplored potential in drug discovery. Its rigid architecture and demonstrated estrogen receptor agonist activity mark it as a compelling starting point for the design of novel therapeutics, particularly in endocrinology and oncology. Furthermore, its structural similarity to known antioxidant and anti-inflammatory agents suggests broader pharmacological relevance. This guide provides the foundational knowledge for researchers and drug development professionals to safely handle, synthesize, and strategically employ this compound in their research and development programs.

References

- Preparation of biphenol by the oxidative coupling of alkylphenols.

-

Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]

-

Chen, S., et al. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Czakó, B., et al. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. Chemistry – A European Journal. [Link]

-

Satoh, K., et al. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. Anticancer Research. [Link]

-

Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. ResearchGate. [Link]

-

De, C. K., et al. Catalytic Oxidative Coupling of Phenols and Related Compounds. ACS Catalysis. [Link]

-

Ruddigkeit, L., et al. Medicinal Chemistry Database GDBMedChem. ChemRxiv. [Link]

-

YANJIN Technology Catalog. YANJIN Technology. [Link]

-

2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. [Link]

-

De, C. K., et al. Oxidative Dehydrogenative Couplings of Alkenyl Phenols. Molecules. [Link]

-

Jain, P., et al. Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. ResearchGate. [Link]

-

Applications of Medicinal Bioinorganic Chemistry. MDPI. [Link]

-

Chen, S., et al. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

4,4'-Biphenol. Wikipedia. [Link]

-

Medicinal Chemistry Section. MDPI. [Link]

-

Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. ResearchGate. [Link]

- Method for synthesizing biphenol.

-

Dimethyl biphenyl-4,4′-dicarboxylate. National Center for Biotechnology Information. [Link]

-

Gangjee, A., et al. The Design, Synthesis and Biological Evaluation of Conformationally Restricted 4-substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multi-Targeted Receptor Tyrosine Kinase and Microtubule Inhibitors as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry. [Link]

-

Crystal structure, IR and NMR spectra of (E)-2‑methoxy-4-(2-morpholinovinyl)phenol molecule and its DFT calculations. GCRIS. [Link]

-

biphenol. The Automated Topology Builder (ATB) and Repository. [Link]

-

Research report on the toxicity of substances collected and stored by the Japan Health Sciences Foundation. Japan Health Sciences Foundation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0015104A1 - Preparation of biphenol by the oxidative coupling of alkylphenols - Google Patents [patents.google.com]

- 5. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]

- 6. mono-poly.cn [mono-poly.cn]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 59517-19-0 | 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol | Aryls | Ambeed.com [ambeed.com]

Solubility of 2,2'-Dimethyl-4,4'-biphenyldiol in common lab solvents

An In-Depth Technical Guide to the Solubility of 2,2'-Dimethyl-4,4'-biphenyldiol in Common Laboratory Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This guide provides a detailed exploration of the solubility characteristics of this compound, a rigid diphenolic monomer crucial for the synthesis of high-performance polymers such as specialty polyesters and polycarbonates. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with the theoretical framework to predict its behavior and the detailed experimental protocols to determine its solubility with precision.

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept.[1]

This compound: A Structural Overview

This compound possesses a unique combination of structural features that dictate its solubility profile:

-

Two Phenolic Hydroxyl Groups (-OH): These groups are polar and capable of acting as both hydrogen bond donors and acceptors, suggesting a propensity for solubility in polar protic solvents.[1]

-

Biphenyl Core: The core structure, composed of two linked benzene rings, is nonpolar and hydrophobic. This large nonpolar region will limit solubility in highly polar solvents like water.

-

Two Methyl Groups (-CH3): These nonpolar, electron-donating groups slightly increase the molecule's nonpolar character. Their position at the 2 and 2' positions introduces steric hindrance, which can affect how the molecule packs in a crystal lattice and interacts with solvent molecules.

Based on this structure, we can anticipate a balance between polar and nonpolar characteristics, leading to moderate solubility in a range of organic solvents.

Predicted Solubility Profile

While experimental data is sparse, we can predict the solubility of this compound in common laboratory solvents based on its structure and by drawing comparisons with analogous compounds like 4,4'-biphenol.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | The hydroxyl groups of the diol can form strong hydrogen bonds with the solvent molecules.[1][2] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to Good | These solvents can act as hydrogen bond acceptors, interacting with the diol's hydroxyl groups. Dipole-dipole interactions will also contribute to solvation. |

| Nonpolar | Hexane, Toluene | Poor to Moderate | The nonpolar biphenyl core will have favorable van der Waals interactions with these solvents, but the polar hydroxyl groups will be disfavored. |

| Aqueous | Water | Sparingly Soluble | The large nonpolar biphenyl structure will likely dominate, leading to low water solubility, similar to 4,4'-biphenol which is sparingly soluble in water.[3][4] |

Experimental Determination of Solubility: A Practical Guide

To obtain precise and reliable solubility data, experimental determination is essential. Below are two robust protocols for this purpose.

The Equilibrium Solubility Method

This "gold standard" method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.[5][6]

Caption: Workflow for the Equilibrium Solubility Method.

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

-

Phase Separation: Separate the undissolved solid from the saturated solution. Centrifugation followed by careful collection of the supernatant is a common method.[7] Alternatively, filtration through a chemically inert filter (e.g., PTFE) that does not absorb the compound can be used.[7]

-

Quantification: Accurately dilute a known volume of the supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7][8]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

High-Throughput Screening (HTS) for Solubility

For rapid screening of solubility in multiple solvents, especially in a drug discovery context, HTS methods are invaluable.[9][10] Laser nephelometry is one such technique that measures the light scattering caused by precipitated particles.[9]

Caption: High-Throughput Solubility Screening Workflow.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well microtiter plate, add increasing volumes of the DMSO stock solution to different wells.

-

Solvent Addition: Add the test solvent (e.g., aqueous buffer) to each well to bring the final volume to be the same in all wells. This creates a gradient of compound concentrations.

-

Incubation and Measurement: Incubate the plate with agitation for a defined period (e.g., 2 hours). Measure the turbidity of each well using a laser nephelometer.

-

Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility of the compound under those conditions.

Applications in Research and Development

A thorough understanding of the solubility of this compound is critical in several areas:

-

Polymer Synthesis: As a monomer, its solubility in reaction solvents is crucial for achieving homogeneous polymerization and controlling the molecular weight and properties of the resulting polymer.

-

Drug Development: Biphenyl scaffolds are important in medicinal chemistry.[11] For any derivative of this compound being considered as a drug candidate, its aqueous solubility is a key determinant of bioavailability.[12][13]

-

Formulation Science: Developing stable and effective formulations for polymers or drug candidates requires knowledge of their solubility in various excipients and delivery vehicles.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, a systematic approach combining theoretical prediction and robust experimental determination provides a clear path forward for researchers. By understanding the interplay of its structural features and employing the detailed protocols outlined in this guide, scientists and developers can accurately characterize its solubility, enabling its effective application in polymer chemistry, materials science, and drug discovery.

References

- Vertex AI Search. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.

- Wikipedia. (2023, October 29). 2,2'-Biphenol.

- Wikipedia. (2023, November 28). 4,4'-Biphenol.

- ChemicalBook. (n.d.). 4,4'-Biphenol | 92-88-6.

- ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry.

- BOC Sciences. (n.d.). CAS 59517-19-0 this compound.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (n.d.). SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL | Request PDF.

- Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl - Organic Syntheses Procedure.

- ChemBK. (n.d.). 4,4-Biphenol.

- Taylor & Francis. (2019, March 26). Full article: Development of a high-throughput solubility screening assay for use in antibody discovery.

- ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory | Request PDF.

- World Health Organization. (n.d.). Annex 4.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents.

- Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- MDPI. (n.d.). Microfluidic Applications in Drug Development: Fabrication of Drug Carriers and Drug Toxicity Screening.

- European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE.

- PubChem. (n.d.). 2,2'-Dihydroxy-[1,1'-biphenyl]-4,4'-dicarboxylic acid | C14H10O6 | CID 19771230.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (n.d.). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents | Request PDF.

- Frontiers. (n.d.). The role and application of bioinformatics techniques and tools in drug discovery.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl - Organic Syntheses Procedure.

- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.

- YANJIN Technology. (n.d.). YANJIN Technology 砚津科技有限公司 Catalog 产品目录.

- ChemRxiv. (2023, June 21). High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research.

- PMC. (n.d.). Applications of biophysical techniques in drug discovery and development.

- PubMed. (2007, July 30). High throughput solubility measurement in drug discovery and development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 3. 4,4'-Biphenol | 92-88-6 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 2,2'-Dimethyl-4,4'-biphenyldiol

This guide provides a comprehensive technical overview of 2,2'-Dimethyl-4,4'-biphenyldiol, a molecule of significant interest in materials science and pharmaceutical development. In the absence of a publicly available experimentally determined crystal structure, this document leverages established principles of crystallography and computational chemistry to propose a theoretical structural model. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's solid-state properties.

Introduction and Physicochemical Properties

This compound, a derivative of the biphenol family, is a rigid diphenolic monomer. Its structural characteristics, featuring two hydroxyl groups and two methyl groups on a biphenyl scaffold, suggest its potential utility in the synthesis of high-performance polymers such as specialty polyesters and polycarbonates, as well as in the formulation of photoresists. The biphenyl core is a crucial structural motif in a wide array of pharmacologically active compounds, making its derivatives, like the topic compound, valuable for drug discovery.[1]

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(4-hydroxy-2-methylphenyl)-3-methylphenol | PubChem |

| CAS Number | 59517-19-0 | Sigma-Aldrich |

| Molecular Formula | C14H14O2 | Sigma-Aldrich |

| Molecular Weight | 214.26 g/mol | BOC Sciences |

| SMILES | CC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)C |

Proposed Synthesis and Crystallization

Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-methylphenol (o-cresol). The first step is an oxidative coupling reaction to form the biphenyl linkage, followed by a purification and crystallization step.

Caption: Proposed synthetic and crystallization workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an argon inlet, dissolve 2-methylphenol in a suitable solvent such as 1,2-dichloroethane.

-

Catalyst Addition: Add a catalytic amount of a suitable coupling agent, for instance, anhydrous ferric chloride (FeCl₃).

-

Reaction: Stir the reaction mixture at room temperature for several hours under an inert atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a suitable aqueous solution. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Experimental Protocol: Crystallization

High-quality single crystals are essential for X-ray diffraction studies. The following are suggested methods for the crystallization of purified this compound:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., a mixture of ethanol and water or toluene) in a loosely capped vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.

Computationally Predicted Crystal Structure

In the absence of experimental data, a theoretical model of the crystal structure of this compound is proposed based on common packing motifs observed in related biphenol structures. It is anticipated that the crystal packing will be dominated by intermolecular hydrogen bonding between the hydroxyl groups.

Predicted Crystallographic Parameters

The following table outlines the predicted crystallographic parameters for this compound. These are theoretical values and await experimental verification.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | ~10.5 Å |

| b | ~5.0 Å |

| c | ~22.0 Å |

| β | ~95° |

| Volume | ~1150 ų |

| Z | 4 |

| Density (calculated) | ~1.24 g/cm³ |

Intermolecular Interactions and Crystal Packing

The primary intermolecular interaction governing the crystal packing is expected to be hydrogen bonding between the hydroxyl groups of adjacent molecules. These hydrogen bonds are likely to form chains or networks, leading to a stable crystal lattice. The methyl groups, being non-polar, are expected to engage in weaker van der Waals interactions. The dihedral angle between the two phenyl rings will be a key determinant of the overall molecular conformation and how the molecules pack in the crystal.

Caption: Predicted intermolecular interactions in the crystal lattice of this compound.

Potential Applications in Drug Development and Materials Science

The rigid biphenyl scaffold of this compound makes it an attractive building block for various applications.

-

Drug Discovery: The biphenyl moiety is a common feature in many therapeutic agents. The introduction of methyl and hydroxyl groups can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This compound could serve as a starting material or a key intermediate in the synthesis of novel bioactive molecules.[1]

-

Polymer Chemistry: As a diphenolic monomer, this compound can be used in the production of high-performance polymers. The rigidity of the biphenyl unit can impart high thermal stability and mechanical strength to polymers such as polyesters, polycarbonates, and polysulfones.[2][3]

-

Liquid Crystals: Biphenol derivatives are known to be used in the manufacturing of liquid crystalline polymers.[2][3] The specific properties of this compound could be explored for the development of new liquid crystal materials.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its structure, synthesis, and potential applications. While an experimentally determined crystal structure is not yet available, the proposed theoretical model, based on sound chemical principles, offers valuable insights into its solid-state behavior. Further experimental work is necessary to validate this model and to fully elucidate the properties and potential of this promising compound.

References

- Google Patents.US4087469A - Method of producing 2,2'-methylenebis(4,6-dialkylphenols).

-

PubChem. this compound.[Link]

-

ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.[Link]

-

Wikipedia. 4,4'-Biphenol.[Link]

Sources

Navigating the Safety Profile of 2,2'-Dimethyl-4,4'-biphenyldiol: A Guide for Researchers

A Senior Application Scientist's Perspective on Chemical Safety Assessment in the Absence of Comprehensive Data

Introduction

In the landscape of drug discovery and materials science, researchers frequently encounter novel or less-common chemical entities. 2,2'-Dimethyl-4,4'-biphenyldiol is one such compound. While structurally related to the more well-documented 4,4'-biphenol, the addition of two methyl groups can substantially alter its physicochemical properties, reactivity, and toxicological profile. A thorough search for a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS No. 605-73-2) did not yield a definitive document from a primary manufacturer or regulatory body.

This guide is therefore structured to address a critical challenge for the research scientist: how to proceed with a risk assessment and establish safe handling protocols when a complete, substance-specific safety profile is unavailable. We will use the known hazards of the parent compound, 4,4'-biphenol, as a surrogate for illustrative purposes, while emphasizing the principles of chemical safety evaluation under conditions of data scarcity. This document serves as a whitepaper on the core principles of proactive chemical safety, grounded in the scientific method.

The Precautionary Principle in Practice

When comprehensive toxicological data is absent, the precautionary principle must be our guide. This means we assume the substance may be hazardous and implement controls accordingly. Extrapolation from structurally similar compounds is a common starting point, but it is an imperfect science. The introduction of methyl groups in this compound could influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to different target organ toxicities compared to its parent compound.

Illustrative Hazard Analysis: A Case Study Based on 4,4'-Biphenol

To illustrate the type of information a researcher should seek and the safety measures to consider, we will review the known hazards of 4,4'-biphenol. It must be unequivocally stated that these hazards are not confirmed for this compound and are presented for educational and illustrative purposes only.

Based on available data for 4,4'-biphenol, the compound is known to cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2] Some sources indicate it may be harmful if absorbed through the skin.[1][2]

Table 1: Illustrative GHS Hazard Classification (Based on 4,4'-Biphenol)

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |

This table is illustrative and based on the hazard profile of 4,4'-biphenol. The actual classification for this compound may differ.

Risk Management and the Hierarchy of Controls

Effective risk management is not solely reliant on personal protective equipment (PPE). A senior scientist will always apply the hierarchy of controls to minimize potential exposure.

Caption: The Hierarchy of Controls prioritizes strategies for managing chemical hazards.

Experimental Protocol: Safe Handling of a Solid Biphenol Derivative

The following is a generalized, step-by-step protocol for handling a solid compound like this compound, assuming it possesses irritant properties similar to 4,4'-biphenol.

-

Preparation and Pre-Work Checklist:

-

Ensure a chemical fume hood is certified and operational.

-

Verify the location and functionality of the nearest safety shower and eyewash station.[1]

-

Prepare a designated waste container for solid chemical waste.

-

Don appropriate PPE (see Table 2).

-

-

Weighing and Aliquoting:

-

Perform all manipulations of the solid compound within the fume hood to minimize inhalation of any dust.[1]

-

Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat. Avoid generating dust.

-

If preparing a solution, add the solvent to the solid in the fume hood.

-

-

Post-Handling and Decontamination:

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects against dust particles and potential splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and irritation.[1] |

| Body Protection | Laboratory coat. | Protects against accidental spills on clothing. |

| Respiratory Protection | Use in a well-ventilated area or fume hood. A respirator may be needed if dust cannot be controlled.[1] | Minimizes inhalation of airborne particles. |

Emergency Procedures: A Proactive Approach

In the absence of specific data, emergency procedures should be conservative and based on the potential for irritation and toxicity.

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

-

If inhaled: Move the person to fresh air.[4]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.[1][2]

Toxicological Insights: Reading Between the Lines

-

Structure-Activity Relationships (SARs): The presence of phenolic hydroxyl groups suggests potential for skin and eye irritation. The biphenyl structure is common in compounds with varying degrees of toxicity.

-

Metabolic Activation: The methyl groups could be sites of metabolic oxidation, potentially leading to the formation of reactive metabolites. This is a theoretical consideration that would need to be investigated through appropriate toxicological assays.

-

Data from Analogues: While not a direct substitute, reviewing data from similar compounds can provide clues. For example, some biphenyl derivatives are known to have endocrine-disrupting potential.

Diagram: Workflow for Assessing a Chemical with Limited Safety Data

Caption: A logical workflow for establishing safety protocols for chemicals with limited data.

The responsible development of new drugs and materials necessitates a rigorous and proactive approach to safety. While a complete, verified health and safety data sheet for this compound is not currently available in the public domain, this does not preclude its safe use in a research setting. By applying the precautionary principle, adhering to the hierarchy of controls, and leveraging data from structurally related compounds for illustrative risk assessment, researchers can establish a robust framework for safe handling. This guide provides a template for that process, empowering scientists to navigate the complexities of working with novel chemical entities while upholding the highest standards of scientific integrity and laboratory safety.

References

Sources

Introduction: Unveiling the Potential of a Rigid Biphenyl Scaffold

An In-depth Technical Guide to 2,2'-Dimethyl-4,4'-biphenyldiol: Sourcing, Synthesis, and Application Potential for Research Professionals

This compound (CAS No. 59517-19-0) is a unique aromatic diol characterized by a biphenyl core with methyl groups positioned ortho to the biaryl bond and hydroxyl groups in the para positions.[1] This specific substitution pattern imparts a significant degree of steric hindrance, influencing the dihedral angle between the two phenyl rings and restricting free rotation. This conformational rigidity, combined with the two reactive hydroxyl groups, makes it a molecule of considerable interest not only in materials science but also as a potential scaffolding moiety in medicinal chemistry and drug development.

This guide serves as a comprehensive technical resource for researchers, offering an in-depth analysis of commercial suppliers, a detailed examination of its synthesis via oxidative coupling, its application potential as a molecular building block, and robust protocols for its analytical characterization and quality control.

Commercial Sourcing and Supplier Evaluation

Acquiring high-purity this compound is the first critical step for any research application. The compound is available from a number of specialized chemical suppliers, often categorized as a rare or research-grade chemical. For instance, Sigma-Aldrich provides this product specifically for early discovery researchers, noting that they do not collect or provide analytical data, which places the onus of quality verification on the end-user. When selecting a supplier, researchers must consider not only price and availability but also the purity specifications and the level of documentation provided, such as a Certificate of Analysis (CoA).

Below is a comparative table of notable commercial suppliers. Researchers are advised to contact suppliers directly to confirm current stock, purity, and available analytical data.

| Supplier | Product Name | CAS Number | Notes |

| BOC Sciences | This compound | 59517-19-0 | Offers the product with a stated purity of 95%. Known for supplying a wide range of research chemicals and biochemicals. |

| Sigma-Aldrich (Merck) | 2,2'-DIMETHYL-[1,1'-BIPHENYL]-4,4'-DIOL, AldrichCPR | 59517-19-0 | Marketed as a rare chemical for early R&D. Buyer assumes responsibility for confirming identity and purity. |

| BLD Pharm | 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diol | 59517-19-0 | Lists the compound with general storage conditions (room temperature, sealed in dry, dark place).[2] |

| Chemsigma International Co., Ltd. | 2,2'-DIMETHYL-4,4-BIPHENYLDIOL | 59517-19-0 | Available through platforms like ECHEMI.[3] |

Synthesis via Catalytic Oxidative Coupling of o-Cresol

The most direct and industrially relevant pathway to biphenols is through the oxidative coupling of precursor phenols.[4] For this compound, the logical starting material is ortho-cresol (o-cresol). The core of this synthesis is the generation of phenoxy radicals, which then dimerize.

The primary challenge in this reaction is controlling selectivity. The oxidative coupling of phenols, particularly those with unsubstituted ortho or para positions, can lead to polymerization, forming long-chain poly(phenylene oxide) (PPO) polymers.[5] To favor the formation of the C-C coupled dimer (biphenol) over the C-O coupled polymer, careful selection of the catalyst system and reaction conditions is paramount. Copper-based catalysts, often in conjunction with amine ligands, are frequently employed for this transformation.[5]

Causality of Experimental Choices:

-

Catalyst System: A copper(I) halide (e.g., CuCl) complexed with a bulky amine ligand is chosen. The bulky ligand helps to sterically hinder the approach of the phenoxy radical to the oxygen atom of another radical, thereby suppressing C-O coupling and favoring the desired C-C coupling at the less hindered para-position.

-

Solvent: A non-coordinating, relatively non-polar solvent is used to facilitate the reaction without interfering with the catalytic cycle.

-

Temperature: The reaction is typically run at moderate temperatures (95-150°C).[6] Lower temperatures can lead to slow conversion rates, while excessively high temperatures may promote side reactions and by-product formation.[6]

-

Oxygen Flow: Oxygen serves as the terminal oxidant in the catalytic cycle, regenerating the active Cu(II) species. A controlled, steady flow is necessary to maintain the catalytic turnover without causing uncontrolled oxidation.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet for nitrogen and oxygen. The entire apparatus is flame-dried and cooled under a nitrogen atmosphere.

-

Catalyst Preparation: In the flask, add CuCl (5 mol%) and the chosen bulky amine ligand (10 mol%) to the reaction solvent (e.g., chlorobenzene). Stir the mixture under nitrogen for 15-20 minutes to allow for complex formation.

-

Reaction Initiation: Heat the catalyst solution to 110°C. In a separate flask, dissolve o-cresol (1.0 equivalent) in a minimal amount of the solvent.

-

Reactant Addition: Slowly add the o-cresol solution to the hot catalyst mixture. Once the addition is complete, switch the gas inlet from nitrogen to a slow, steady stream of oxygen (O₂).

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 1M hydrochloric acid (HCl) to quench the reaction and dissolve the copper salts.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with saturated sodium chloride (brine) solution, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Application Potential in Drug Discovery and Materials Science

While primarily documented as a monomer for creating high-performance polymers, such as specialty polyesters and polycarbonates due to the rigidity it imparts, the structural features of this compound make it a compelling scaffold for drug discovery. The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[7]

The specific utility of this molecule can be broken down as follows:

-

Rigid Scaffold: The biphenyl core provides a conformationally constrained backbone. This rigidity is highly desirable in drug design as it reduces the entropic penalty upon binding to a biological target, often leading to higher affinity and selectivity.

-

Defined Geometry: The ortho-methyl groups force a twisted conformation (a non-zero dihedral angle) between the two phenyl rings. This creates a well-defined three-dimensional shape that can be exploited to fit into specific protein binding pockets, unlike a more flexible linker.

-

Synthetic Handles: The two phenolic hydroxyl groups are versatile functional handles. They can be readily alkylated, acylated, or used in etherification reactions to attach other pharmacophores or functional groups, enabling the systematic exploration of chemical space in a lead optimization campaign.

Diagram of Scaffolding Potential in Drug Design

Caption: Logical flow of the molecule's utility as a drug discovery scaffold.

Quality Control and Analytical Characterization

Given that some suppliers do not provide detailed analytical data, independent verification of purity and identity is crucial. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this purpose.

Diagram of the Quality Control Workflow

Caption: A typical QC workflow for verifying incoming material.

Protocol 1: Purity Assessment by HPLC with Diode-Array Detection (HPLC-DAD)